1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride
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Overview
Description
1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride is a chemical compound with the molecular formula C14H20ClNO. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, along with two methyl groups at the 2 and 3 positions, and a ketone group at the 4 position.
Preparation Methods
The synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Chemical Reactions Analysis
1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of analgesic and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical pathways, modulating their activity.
Pathways Involved: It can influence pathways related to pain perception, inflammation, and neurotransmission, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Benzyl-2,3-dimethylpiperidin-4-one;hydrochloride can be compared with other similar compounds:
1-Benzyl-2,2-dimethylpiperidin-4-one;hydrochloride: This compound has a similar structure but with two methyl groups at the 2 position, which may result in different chemical and biological properties.
1-Benzyl-3,3-dimethylpiperidin-4-one: This compound has methyl groups at the 3 position, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-benzyl-2,3-dimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLUCMAWLXXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CC2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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